1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine
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Overview
Description
1-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine is a complex organic compound that features a pyrazole, triazole, and piperidine moiety
Preparation Methods
The synthesis of 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine involves multiple steps, starting with the preparation of the pyrazole and triazole intermediates. The pyrazole intermediate can be synthesized through a palladium-catalyzed coupling reaction involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide . The triazole intermediate is typically prepared via a cyclization reaction involving appropriate precursors. The final step involves the sulfonylation of the pyrazole intermediate followed by coupling with the triazole intermediate under suitable conditions .
Chemical Reactions Analysis
1-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar compounds include:
1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride: This compound shares the pyrazole moiety and exhibits similar chemical reactivity.
3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride: Another pyrazole derivative with comparable properties.
1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride: This compound also features a pyrazole ring and is used in similar research applications.
The uniqueness of 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine lies in its combination of pyrazole, triazole, and piperidine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[1-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]-6-methoxy-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7O3S/c1-5-24-13(3)17(12(2)21-24)29(26,27)23-10-8-14(9-11-23)18-20-19-15-6-7-16(28-4)22-25(15)18/h6-7,14H,5,8-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHAEKGKWWWCLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCC(CC2)C3=NN=C4N3N=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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